molecular formula C24H27N3O4S2 B2615247 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide CAS No. 361167-39-7

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide

Cat. No.: B2615247
CAS No.: 361167-39-7
M. Wt: 485.62
InChI Key: XMMZBFPXCCMUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a thiazol-2-yl group substituted with a 4-methoxyphenyl moiety and a 3,5-dimethylpiperidin-1-yl sulfonyl group. Its structural complexity—featuring a dimethylated piperidine ring and methoxyphenyl-thiazole system—suggests tailored electronic and steric properties that may influence target binding and pharmacokinetics.

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-16-12-17(2)14-27(13-16)33(29,30)21-10-6-19(7-11-21)23(28)26-24-25-22(15-32-24)18-4-8-20(31-3)9-5-18/h4-11,15-17H,12-14H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMZBFPXCCMUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action and structure-activity relationships (SAR).

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC20H26N4O3S
Molecular Weight402.56 g/mol
CAS Number474621-87-9
SMILESCN(C)C(=O)Nc1ccc(cc1)S(=O)(=O)N2C(=S)C(=C2)C(=O)c3ccc(c(c3)OC)N=C(N)N

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including gastric cancer cells (SGC-7901). The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics, and inducing cell cycle arrest at the G2/M phase.

Key Findings:

  • Mechanism of Action : Inhibition of tubulin polymerization.
  • Cell Lines Tested : SGC-7901 (gastric cancer), MCF-7 (breast cancer), and others.
  • Activity Level : Moderate to high antiproliferative activity was observed.

Antimicrobial Properties

The compound also demonstrates notable antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth.

Summary of Antimicrobial Activity:

  • Bacterial Strains Tested : E. coli, S. aureus, and P. aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : Ranges from 5 to 20 µg/mL depending on the strain.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activities of this compound. Modifications at different positions on the thiazole ring can significantly influence its potency and selectivity.

Key Modifications:

PositionSubstituentEffect on Activity
C-2Lipophilic groupsIncreased antibacterial activity
C-4Aromatic substitutionsEnhanced anticancer properties

Studies indicate that substituents at the C-2 position can significantly affect interactions with biological targets, enhancing both anticancer and antimicrobial efficacy.

Tubulin Inhibition Study

A specific analog of this compound demonstrated superior potency in inhibiting tubulin polymerization compared to other derivatives in its class. The study highlighted a direct correlation between structural modifications and enhanced inhibitory activity.

Antimicrobial Evaluation

Functionalized derivatives were tested for their antibacterial activity. Results showed that certain modifications led to increased surface area and reactivity, improving efficacy against resistant bacterial strains.

Comparison with Similar Compounds

Compound 2D216 (N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide)

  • Structural Differences : Lacks the 3,5-dimethyl substitution on the piperidine ring and features a 2,5-dimethylphenyl group on the thiazole instead of 4-methoxyphenyl.
  • Activity : Exhibits NF-κB activation and enhances cytokine production in combination with TLR adjuvants like LPS and MPLA .

Compound 50 (N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide)

  • Structural Differences : Replaces the piperidine sulfonyl group with a dimethylsulfamoyl moiety and substitutes the thiazole’s 4-methoxyphenyl with a bromophenyl group.
  • Activity : Acts as a calcium channel activator, prolonging NF-κB signaling in reporter cells .
  • Key Distinction : The bromophenyl group introduces a heavy atom effect, which may enhance binding affinity through halogen bonding, while the dimethylsulfamoyl group offers distinct electronic properties compared to the piperidine sulfonyl linkage.

Compound 4d (3,4-Dichloro-N-(5-(Morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide)

  • Structural Differences: Features a morpholinomethyl group on the thiazole and a pyridinyl substituent instead of 4-methoxyphenyl.

Q & A

Q. Q1. What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole ring, followed by sulfonylation and benzamide coupling. Key steps include:

  • Sulfonylation : Reacting a piperidine derivative (e.g., 3,5-dimethylpiperidine) with a sulfonyl chloride intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfonylated intermediate and the thiazole-2-amine derivative .
  • Optimization : Parameters like temperature (e.g., 25–60°C), solvent polarity (DMF vs. THF), and catalyst loading are systematically varied. Reaction progress is monitored via TLC, and purity is confirmed via HPLC (>95%) .

Q. Q2. Which analytical techniques are most reliable for confirming the compound’s structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying aromatic protons (δ 7.2–8.1 ppm for benzamide), sulfonamide NH (δ 10.5–11.0 ppm), and piperidine methyl groups (δ 1.2–1.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 424.53 for C₁₈H₂₄N₄O₄S₂) .
  • Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Advanced Research: Structure-Activity Relationships (SAR)

Q. Q3. How do structural modifications to the piperidine or thiazole moieties impact biological activity?

  • Piperidine Substituents : 3,5-Dimethyl groups enhance lipophilicity, improving membrane permeability. Replacing methyl with bulkier groups (e.g., isopropyl) reduces solubility but may increase target binding .
  • Thiazole Modifications : Electron-withdrawing groups (e.g., 4-fluorophenyl) on the thiazole ring enhance antimicrobial activity (e.g., MIC 2 µg/mL against S. aureus), while methoxy groups improve metabolic stability .
  • Benzamide Linker : Substituting the benzamide with a naphthamide increases π-π stacking interactions, boosting anticancer activity (e.g., IC₅₀ 8.3 µM vs. 12.5 µM in MCF-7 cells) .

Q. Q4. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Assay Standardization : Discrepancies often arise from differences in cell lines (e.g., HeLa vs. HepG2), incubation times (24 vs. 48 hours), or serum content in media. Use validated protocols (e.g., NCI-60 panel) .
  • Control Experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) and assess batch-to-batch variability in compound purity .
  • Meta-Analysis : Cross-reference data from orthogonal assays (e.g., MTT vs. ATP-based viability) to confirm activity trends .

Mechanistic and Pharmacological Studies

Q. Q5. What methodologies are recommended for elucidating the compound’s mechanism of action?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., EGFR kinase, PDB ID: 1M17). Key residues (e.g., Lys721 for ATP-binding) should show hydrogen bonding with the sulfonamide group .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD 120 nM for tubulin) .
  • Cellular Pathway Analysis : RNA-seq or phosphoproteomics can identify downstream effects (e.g., apoptosis via caspase-3 activation) .

Q. Q6. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to the benzamide carbonyl, increasing solubility from 0.5 mg/mL to 3.2 mg/mL in PBS .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) to enhance plasma half-life from 2 to 8 hours in murine models .

Toxicity and Safety Profiling

Q. Q7. What in vitro models are suitable for preliminary toxicity assessment?

  • Hepatotoxicity : Use HepG2 cells with ALT/AST release assays after 48-hour exposure .
  • Cardiotoxicity : Measure hERG channel inhibition via patch-clamp electrophysiology (IC₅₀ >10 µM preferred) .
  • Genotoxicity : Conduct Ames tests (TA98 strain) to rule out mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.